
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C28H28F3NO6 and its molecular weight is 531.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone, identified by CAS No. 865546-41-4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20F3NO3
- Molecular Weight : 367.36 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with methoxy and trifluoromethyl substituents, which are known to influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Below are key findings from various studies.
Anticancer Activity
- Cytotoxicity : A study evaluated the cytotoxic effects of derivatives of this compound on K562 cell lines. The derivatives showed varying degrees of cytotoxicity, with some exhibiting IC50 values comparable to established chemotherapeutics like verapamil .
- Multidrug Resistance Reversal : The compound has been investigated for its ability to reverse multidrug resistance in cancer cells. Specific derivatives demonstrated enhanced activity against resistant cell lines, indicating potential as a chemosensitizer .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has indicated that isoquinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit COX enzymes and other inflammatory mediators .
- Cellular Uptake and Metabolism : The trifluoromethyl group enhances lipophilicity, potentially facilitating better cellular uptake and bioavailability .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological effects of this compound:
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Modulation
Research indicates that compounds similar to this one can act as positive allosteric modulators of dopamine receptors. For instance, studies have shown that derivatives of isoquinoline can enhance dopamine receptor activity, which is significant for treating conditions like schizophrenia and Parkinson's disease .
Anticancer Activity
There is growing interest in the anticancer properties of isoquinoline derivatives. The compound has shown potential in inhibiting tumor growth in various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with cancer progression .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems could help mitigate cognitive decline associated with these conditions .
Case Study 1: Dopamine D1 Receptor Modulation
A study published in the Journal of Medicinal Chemistry examined a structurally similar compound's interaction with dopamine D1 receptors. The results indicated that modifications to the isoquinoline structure could enhance receptor selectivity and efficacy, suggesting a promising avenue for developing treatments for dopamine-related disorders .
Case Study 2: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that compounds with similar structures induced significant cytotoxic effects. The mechanism involved the activation of apoptosis pathways and inhibition of cell proliferation, highlighting their potential as anticancer agents .
Analyse Chemischer Reaktionen
Acylation and Alkylation Reactions
The isoquinoline and methanone moieties participate in nucleophilic and electrophilic substitution reactions.
-
The trifluoromethylphenoxy group enhances electron-withdrawing effects, directing electrophilic attacks to meta positions on the aryl rings .
Reduction and Oxidation Pathways
The dihydroisoquinoline ring undergoes redox transformations under controlled conditions.
-
The methanone carbonyl group remains stable under mild reducing conditions but can be reduced to a methylene group using LiAlH₄ at elevated temperatures.
Hydrolysis and Solvolysis
Methoxy and trifluoromethyl groups influence hydrolysis kinetics.
-
The trifluoromethyl group’s electron-withdrawing nature accelerates hydrolysis of adjacent methoxy groups under acidic conditions .
Cyclization and Ring-Opening Reactions
The isoquinoline scaffold facilitates intramolecular cyclization.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification.
-
Halogenated derivatives of this compound (e.g., bromo-substituted) are key intermediates for cross-coupling .
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous environments (pH 7.4, 37°C), with a half-life of ~8 hours. Degradation pathways include:
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3NO6/c1-34-23-9-8-18(13-24(23)35-2)27(33)32-11-10-17-12-25(36-3)26(37-4)15-21(17)22(32)16-38-20-7-5-6-19(14-20)28(29,30)31/h5-9,12-15,22H,10-11,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFZXSGONBWTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.